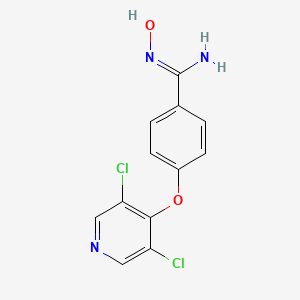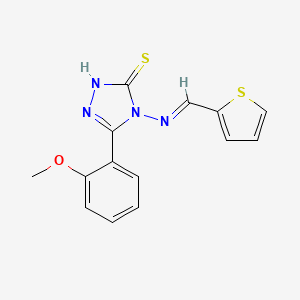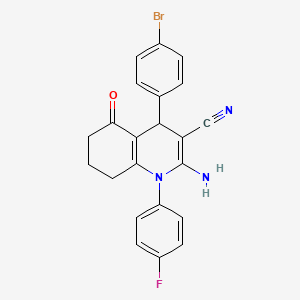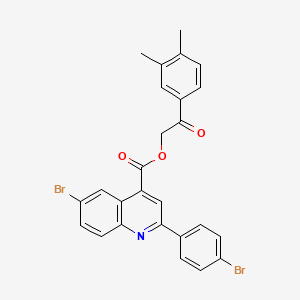![molecular formula C22H20N2OS2 B12048531 (5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048531.png)
(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, phenylamino groups, and conjugated dienes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylamino groups or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Phenylephrine Related Compound E: Shares structural similarities and is used in pharmaceutical applications.
Uniqueness
(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and conjugated dienes, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Eigenschaften
Molekularformel |
C22H20N2OS2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
4-hydroxy-3-(2-phenylethyl)-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C22H20N2OS2/c25-21-20(14-8-3-9-16-23-19-12-6-2-7-13-19)27-22(26)24(21)17-15-18-10-4-1-5-11-18/h1-14,16,25H,15,17H2/b9-3+,14-8+,23-16? |
InChI-Schlüssel |
JGAPIKYWMJIBCI-IANVWZLPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=S)/C=C/C=C/C=NC3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=CC=CC=NC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(difluoromethyl)sulfanyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B12048463.png)
![N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048468.png)


![2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048476.png)

![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)




![ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12048511.png)


